molecular formula C8H8ClNO B12996344 5-Chloro-2-(methylamino)benzaldehyde

5-Chloro-2-(methylamino)benzaldehyde

Cat. No.: B12996344
M. Wt: 169.61 g/mol
InChI Key: DZVGDKDFLNWQKL-UHFFFAOYSA-N
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Description

5-Chloro-2-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a methylamino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(methylamino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-nitrobenzaldehyde with methylamine. The nitro group is reduced to an amino group, and the resulting compound is then subjected to further reactions to introduce the methylamino group .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow chemistry techniques. This method allows for efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(methylamino)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylamino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

5-chloro-2-(methylamino)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVGDKDFLNWQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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